2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives.
Properties
Molecular Formula |
C25H16ClF3N4O2 |
|---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C25H16ClF3N4O2/c26-16-7-5-6-15(12-16)19-13-23(35)33-21-11-4-3-10-20(21)32(24(33)31-19)14-22(34)30-18-9-2-1-8-17(18)25(27,28)29/h1-13H,14H2,(H,30,34) |
InChI Key |
UQSQSWROVAWEBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrimido[1,2-a]benzimidazole moiety: This involves cyclization reactions that incorporate the pyrimidine ring into the benzimidazole structure.
Functionalization with the 3-chlorophenyl and 2-(trifluoromethyl)phenyl groups: These steps often involve nucleophilic substitution reactions and can be facilitated by using appropriate halogenated precursors and strong bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and reaction time.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogenated compounds, strong bases (e.g., sodium hydride), and acids (e.g., sulfuric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction: Typically results in the formation of amines or alcohols.
Substitution: Can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biological Research: Used as a tool compound to study cellular processes and molecular pathways.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These include compounds like albendazole, mebendazole, and thiabendazole, which are known for their antiparasitic and antifungal properties.
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure and have been studied for their potential therapeutic applications.
Uniqueness
2-[2-(3-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
